PLK1-IN-10

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

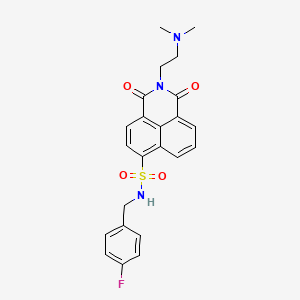

分子式 |

C23H22FN3O4S |

|---|---|

分子量 |

455.5 g/mol |

IUPAC 名称 |

2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide |

InChI |

InChI=1S/C23H22FN3O4S/c1-26(2)12-13-27-22(28)18-5-3-4-17-20(11-10-19(21(17)18)23(27)29)32(30,31)25-14-15-6-8-16(24)9-7-15/h3-11,25H,12-14H2,1-2H3 |

InChI 键 |

ZXAXIBOIHOYQIP-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CCN1C(=O)C2=C3C(=C(C=C2)S(=O)(=O)NCC4=CC=C(C=C4)F)C=CC=C3C1=O |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of PLK1 Inhibition: A Technical Guide to PLK1-IN-10

This technical guide provides an in-depth analysis of the mechanism of action of PLK1 inhibitors, using the well-characterized compound Volasertib (B1683956) (BI 6727) as a representative example for "PLK1-IN-10". This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the biochemical interactions, cellular consequences, and key signaling pathways affected by this class of compounds.

Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that governs multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis. Its overexpression in numerous cancers is linked with poor prognosis, making it a prime target for anticancer therapies.

Core Mechanism of Action: ATP-Competitive Inhibition

PLK1 inhibitors, such as Volasertib, are potent, ATP-competitive agents that bind to the ATP-binding pocket within the kinase domain of the PLK1 protein.[1] This binding action physically obstructs the natural substrate, ATP, from accessing the active site, thereby inhibiting the kinase activity of PLK1.[1][2] The subsequent lack of phosphorylation of downstream PLK1 substrates disrupts the precise orchestration of mitosis, leading to a "Polo arrest"—a mitotic arrest characterized by abnormal spindle formation—which ultimately triggers apoptosis, or programmed cell death.[1][3]

While highly selective for PLK1, some inhibitors also demonstrate activity against the closely related kinases PLK2 and PLK3, though at significantly lower potencies.[4][5]

Quantitative Data Summary

The potency and anti-proliferative activity of PLK1 inhibitors have been extensively quantified. The following tables summarize key data for the representative compound Volasertib.

Table 1: Kinase Inhibitory Potency of Volasertib

| Target | IC50 (nM) |

| PLK1 | 0.87[4][5] |

| PLK2 | 5[4][5] |

| PLK3 | 56[4][5] |

Table 2: Anti-Proliferative Activity of Volasertib (EC50 in various cancer cell lines)

| Cell Line | Cancer Type | EC50 (nM) |

| HCT116 | Colorectal | 23[6] |

| NCI-H460 | Lung | 21[6] |

| BRO | Melanoma | 11[7] |

| GRANTA-519 | Hematologic | 15[6] |

| HL-60 | Hematologic | 32[6] |

| THP-1 | Hematologic | 36[6] |

| Raji | Hematologic | 37[6] |

Cellular Consequences of PLK1 Inhibition

The inhibition of PLK1 by compounds like Volasertib initiates a cascade of cellular events, primarily:

-

G2/M Cell Cycle Arrest: Treatment with PLK1 inhibitors leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[3][4] This is a direct consequence of the disruption of mitotic entry and progression.

-

Apoptosis Induction: The sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3][4] This is often confirmed by the detection of cleaved caspase-3 and PARP.[3]

-

Formation of Monopolar Spindles: A hallmark of PLK1 inhibition is the formation of monopolar spindles, which prevents proper chromosome segregation.[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by PLK1 inhibition and a typical experimental workflow.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of PLK1 inhibitors.

In Vitro PLK1 Kinase Assay (Radiometric)

This assay quantifies the direct inhibitory effect of a compound on PLK1 enzymatic activity.

Materials:

-

Recombinant human PLK1 enzyme[6]

-

Kinase reaction buffer (e.g., 25 mM MOPS pH 7.0, 15 mM MgCl2, 1 mM DTT)[6]

-

Substrate: Casein from bovine milk[6]

-

ATP solution containing γ-³²P-ATP[6]

-

PLK1 inhibitor (e.g., Volasertib) serially diluted in DMSO

-

5% Trichloroacetic acid (TCA), ice-cold[6]

-

Filter plates[6]

-

Scintillation counter

Procedure:

-

Reaction Setup: In a 96-well plate, combine 20 ng of recombinant PLK1 and 10 µg of casein as the substrate in the kinase reaction buffer.[6]

-

Compound Addition: Add serially diluted concentrations of the PLK1 inhibitor (or DMSO as a vehicle control) to the wells.

-

Initiation: Start the kinase reaction by adding the ATP/γ-³²P-ATP solution to a final volume of 60 µL.[6]

-

Incubation: Incubate the reaction mixture for 45 minutes at 30°C.[6]

-

Termination: Stop the reaction by adding 125 µL of ice-cold 5% TCA.[6]

-

Quantification: Transfer the precipitates to a filter plate, wash with 1% TCA, and quantify the incorporated radioactivity using a scintillation counter.[6]

-

Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a dose-response curve.[6]

Cell Viability/Proliferation Assay (MTT or Alamar Blue)

This assay measures the effect of the PLK1 inhibitor on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116, NCI-H460)

-

Complete cell culture medium

-

96-well plates

-

PLK1 inhibitor (e.g., Volasertib)

-

MTT or Alamar Blue reagent[8]

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the PLK1 inhibitor for 24, 48, or 72 hours.[6]

-

Assay:

-

For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.[8]

-

For Alamar Blue: Add Alamar Blue dye to each well and incubate for a specified time.[6]

-

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.[6][8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value from the dose-response curve.[6]

Western Blot Analysis for PLK1 and Apoptosis Markers

This method is used to detect changes in the levels of specific proteins, such as PLK1, phosphorylated histone H3 (a mitotic marker), and cleaved PARP (an apoptosis marker), following treatment with a PLK1 inhibitor.

Materials:

-

Cancer cell lines

-

PLK1 inhibitor (e.g., Volasertib)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLK1, anti-phospho-Histone H3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PLK1 inhibitor for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

PLK1 inhibitors like "this compound" (represented by Volasertib) exert their anti-cancer effects through a well-defined mechanism of action. By competitively inhibiting the ATP-binding site of PLK1, these compounds disrupt the phosphorylation of key substrates essential for mitosis. This leads to a profound G2/M cell cycle arrest, the formation of aberrant mitotic spindles, and the ultimate induction of apoptosis in cancer cells. The detailed protocols and data presented in this guide provide a comprehensive framework for the continued research and development of this important class of therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Volasertib - Wikipedia [en.wikipedia.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. BI2536, a potent and selective inhibitor of polo-like kinase 1, in combination with cisplatin exerts synergistic effects on gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The PLK1-PRC1 Axis: A Core Mitotic Interaction and a Target for Therapeutic Intervention

An In-depth Technical Guide on the Interaction Between Polo-like Kinase 1 and Protein Regulator of Cytokinesis 1, and its Modulation by PLK1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific inhibitor designated "PLK1-IN-10" is not available in the public domain based on comprehensive searches. This guide will, therefore, focus on the well-characterized interaction between PLK1 and PRC1 and its inhibition by representative, publicly documented PLK1 inhibitors. The principles, experimental protocols, and data presented herein are broadly applicable to the study of novel PLK1 inhibitors targeting this critical mitotic pathway.

Executive Summary

Polo-like kinase 1 (PLK1) and Protein Regulator of Cytokinesis 1 (PRC1) are key regulators of mitosis, ensuring the fidelity of cell division. Their intricate interplay is essential for the proper formation of the spindle midzone and the successful completion of cytokinesis. Dysregulation of the PLK1-PRC1 axis is a hallmark of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a detailed overview of the molecular interaction between PLK1 and PRC1, the consequences of its inhibition, and the experimental methodologies used to study this interaction.

The PLK1-PRC1 Signaling Pathway

PLK1, a serine/threonine kinase, plays a multifaceted role throughout mitosis.[1][2] One of its critical functions is the negative regulation of PRC1, a microtubule-binding and bundling protein essential for organizing the spindle midzone.[3]

In the early stages of mitosis, PLK1 phosphorylates PRC1 at the Threonine-602 (Thr-602) residue.[3][4][5] This phosphorylation event inhibits the microtubule-bundling activity of PRC1, thereby preventing the premature formation of the midzone structure before the appropriate time in anaphase.[3] This regulatory mechanism is crucial for maintaining genomic stability. Interestingly, microtubules themselves can stimulate the phosphorylation of PRC1 by PLK1, creating a sophisticated feedback loop that controls PRC1 activity both spatially and temporally.[3]

The interaction is highly dynamic. During anaphase, as cyclin-dependent kinase 1 (CDK1) activity declines, PRC1 is dephosphorylated at certain sites, which then allows for the recruitment of PLK1 to the central spindle. Here, the PLK1-PRC1 complex is critical for the proper organization of the midzone and the successful completion of cytokinesis.

References

- 1. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plk1 negatively regulates PRC1 to prevent premature midzone formation before cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Impact of PLK1 Inhibition on CDK1-Cyclin B1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the effects of Polo-like kinase 1 (PLK1) inhibition on the Cyclin-Dependent Kinase 1 (CDK1)-Cyclin B1 complex. The specific inhibitor "PLK1-IN-10" was not found in the surveyed scientific literature. Therefore, this guide synthesizes data from studies on other well-characterized PLK1 inhibitors, such as BI2536 and volasertib, to illustrate the established mechanism of action.

Core Executive Summary

Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that governs multiple stages of mitosis. Its inhibition has emerged as a promising strategy in oncology. A key downstream consequence of PLK1 inhibition is the significant alteration of the activity of the CDK1-Cyclin B1 complex, the master regulator of mitotic entry. This guide delineates the intricate relationship between PLK1 and CDK1-Cyclin B1, presenting the molecular mechanisms, quantitative effects of PLK1 inhibitors, and detailed experimental protocols for studying these interactions.

The PLK1-CDK1-Cyclin B1 Signaling Axis

PLK1 plays a pivotal role in the positive feedback loop that leads to the abrupt activation of the CDK1-Cyclin B1 complex at the G2/M transition.[1][2] This activation is a prerequisite for entry into mitosis. PLK1 exerts its influence through the phosphorylation and subsequent activation of the phosphatase Cdc25C, which in turn removes inhibitory phosphates from CDK1.[3][4] Furthermore, PLK1 can also promote the nuclear translocation of the CDK1-Cyclin B1 complex.

The following diagram illustrates the core signaling pathway:

References

- 1. Plk1 promotes nuclear translocation of human Cdc25C during prophase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

PLK1-IN-10: A Technical Guide to its Induction of Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (PLK1) has emerged as a critical target in oncology due to its pivotal role in cell cycle progression. The inhibitor, PLK1-IN-10 (also known as Compound 4Bb), represents a novel therapeutic strategy through its unique dual mechanism of action. As a Polo-Box Domain (PBD) inhibitor, it disrupts the mitotic machinery, leading to cell cycle arrest. Concurrently, it induces significant oxidative stress by depleting intracellular glutathione (B108866) (GSH), culminating in cancer cell apoptosis. This technical guide provides an in-depth analysis of the mechanisms underlying this compound-induced oxidative stress, presenting available data, experimental protocols, and visual representations of the key pathways involved.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of mitosis, with critical functions in centrosome maturation, spindle formation, and cytokinesis. Its overexpression is a common feature in a wide array of human cancers and is often correlated with poor prognosis, making it an attractive target for therapeutic intervention. While numerous PLK1 inhibitors have been developed, many targeting the ATP-binding kinase domain have faced challenges with off-target effects and toxicity.

This compound is a potent, orally active inhibitor that targets the Polo-Box Domain (PBD) of PLK1. The PBD is crucial for PLK1's subcellular localization and substrate recognition. By inhibiting the PBD, this compound disrupts the interaction between PLK1 and key mitotic proteins, such as the protein regulator of cytokinesis 1 (PRC1), leading to mitotic catastrophe.[1]

A distinguishing feature of this compound is its ability to induce oxidative stress. It has been identified that this compound undergoes a nucleophilic substitution reaction with the thiol group of glutathione (GSH), a primary intracellular antioxidant.[1] This depletion of the cellular GSH pool disrupts the redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death. This dual mechanism of mitotic disruption and induction of oxidative stress makes this compound a promising candidate for cancer therapy, particularly in drug-resistant settings.[1]

Mechanism of Action

The primary mechanism of this compound involves a two-pronged attack on cancer cells: inhibition of PLK1 function and induction of oxidative stress.

Inhibition of PLK1 Polo-Box Domain (PBD)

This compound acts as an inhibitor of the PLK1 PBD. This domain is essential for PLK1 to localize to its various subcellular structures during mitosis and to interact with its substrates. By binding to the PBD, this compound prevents PLK1 from interacting with key binding partners like PRC1. This disruption of protein-protein interactions leads to defects in cytokinesis and ultimately results in mitotic catastrophe and cell death.[1] Furthermore, this inhibitory action has been shown to decrease the expression of the CDK1-Cyclin B1 complex, a key driver of mitotic entry.[2][3][4][5]

Induction of Oxidative Stress via Glutathione Depletion

A key and distinct feature of this compound is its chemical reactivity with glutathione (GSH). The inhibitor undergoes a nucleophilic substitution reaction with the thiol group of GSH.[1] This covalent interaction effectively sequesters and depletes the intracellular pool of this critical antioxidant. The depletion of GSH disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This increase in oxidative stress triggers downstream signaling pathways that culminate in apoptosis.[1][2][3][4][5]

Quantitative Data

The following table summarizes the key quantitative data regarding the activity of this compound (Compound 4Bb) from the primary literature.

| Parameter | Value | Cell Line(s) | Reference |

| Binding Affinity (KD) | 0.29 μM | - | [1] |

| IC50 (PLK1 Inhibition) | Not explicitly stated in abstract | - | [1] |

| Cytotoxicity (IC50) | Potent against multiple and drug-resistant cancer cells | Drug-resistant lung cancer cells | [1] |

Note: Detailed cytotoxicity values were not available in the abstract and require access to the full research paper for complete reporting.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Induced Oxidative Stress and Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound.

Caption: this compound's dual mechanism of action.

Experimental Workflow for Assessing Oxidative Stress

The following diagram outlines a typical experimental workflow to measure this compound-induced oxidative stress.

Caption: Experimental workflow for oxidative stress assessment.

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard laboratory procedures and the information available. Specific parameters should be optimized based on the full research article and individual laboratory conditions.

Cell Culture and Treatment

-

Cell Lines: Human lung adenocarcinoma (A549) and non-small cell lung cancer (H1299) cells are appropriate models based on the primary literature.

-

Culture Conditions: Cells should be maintained in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in a complete culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points.

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

Analyze the fluorescence intensity of DCF using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Measurement of Glutathione (GSH) Levels

-

Principle: Commercially available kits, such as the GSH/GSSG-Glo™ Assay (Promega), can be used to quantify total glutathione (GSH + GSSG) and oxidized glutathione (GSSG) separately. The amount of reduced GSH is then calculated by subtracting GSSG from the total glutathione. The assay is based on the conversion of a luciferin (B1168401) derivative into luciferin in the presence of GSH, which is then quantified by a luciferase reaction.

-

Procedure:

-

Seed cells in a 96-well white-walled plate suitable for luminescence measurements.

-

Treat cells with this compound or vehicle control as described above.

-

Follow the manufacturer's protocol for the GSH/GSSG-Glo™ Assay. This typically involves:

-

Lysis of the cells.

-

Splitting the lysate into two parallel wells.

-

Addition of reagents to measure total GSH in one set of wells and GSSG in the other.

-

Incubation to allow the enzymatic reactions to proceed.

-

Addition of a luciferin detection reagent.

-

Measurement of luminescence using a plate reader.

-

-

Calculate the GSH and GSSG concentrations based on a standard curve and determine the GSH/GSSG ratio.

-

Conclusion and Future Directions

This compound presents a compelling profile as an anti-cancer agent due to its dual mechanism of action. Its ability to not only disrupt mitosis but also induce a state of oxidative stress provides a multi-faceted approach to targeting cancer cells. This is particularly relevant for overcoming drug resistance, as cancer cells with acquired resistance to conventional chemotherapeutics may still be vulnerable to oxidative damage.

Future research should focus on fully elucidating the downstream signaling events triggered by this compound-induced ROS. Investigating the interplay between mitotic arrest and oxidative stress will be crucial to understanding potential synergistic effects. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety profile of this compound in preclinical cancer models. The development of biomarkers to identify tumors that are most likely to respond to this dual-mechanism inhibitor will be a critical step towards its clinical translation. The unique ability of this compound to deplete glutathione suggests that it may be particularly effective in cancers with a high dependence on GSH for survival, a characteristic that could be exploited for patient stratification.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

The Role of PLK1-IN-10 in Mitotic Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression, and its overexpression is a hallmark of many human cancers. This has positioned PLK1 as a key target for anticancer therapeutic development. PLK1-IN-10 is an orally active, small molecule inhibitor that uniquely targets the Polo-Box Domain (PBD) of PLK1. This mode of action disrupts the protein-protein interactions essential for PLK1's function in mitosis, leading to mitotic arrest and subsequent cell death. This technical guide provides a comprehensive overview of the role of this compound in inducing mitotic arrest, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction to PLK1 and its Role in Mitosis

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a central role in orchestrating multiple events during cell division. Its functions are critical for the G2/M transition, centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis. Due to its heightened expression in proliferating cancer cells compared to normal differentiated cells, PLK1 has emerged as an attractive target for cancer therapy. Inhibition of PLK1 disrupts the mitotic process, leading to cell cycle arrest, primarily at the G2/M checkpoint, and ultimately apoptosis in cancer cells.

This compound: A Polo-Box Domain (PBD) Inhibitor

Unlike many PLK1 inhibitors that target the ATP-binding site of the kinase domain, this compound is an inhibitor of the Polo-Box Domain (PBD). The PBD is crucial for PLK1's subcellular localization and substrate recognition. By binding to the PBD, this compound prevents PLK1 from interacting with its binding partners, such as the protein regulator of cytokinesis 1 (PRC1), thereby inhibiting its downstream functions.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the PLK1 PBD, which leads to a cascade of cellular events culminating in mitotic arrest. Additionally, this compound has been shown to have a dual mechanism of action involving the induction of oxidative stress.

-

Disruption of PLK1-Substrate Interaction: this compound blocks the interaction between PLK1 and its substrates, such as PRC1. This disruption prevents the proper localization and function of PLK1 during mitosis, leading to defects in spindle formation and cytokinesis.

-

Downregulation of Mitotic Machinery: Inhibition of PLK1 function by this compound leads to a decrease in the protein expression of key mitotic regulators, including the CDK1-Cyclin B1 complex and the phosphatase Cdc25. The inactivation of this complex is a direct trigger for G2/M arrest.

-

Induction of Oxidative Stress: this compound reacts with intracellular glutathione (B108866) (GSH), a key antioxidant. This depletion of GSH increases cellular oxidative stress, contributing to the cytotoxic effects of the compound and ultimately leading to cell death.

Quantitative Data on this compound Activity

The efficacy of this compound in inducing mitotic arrest has been evaluated in various cancer cell lines. The following table summarizes the available quantitative data.

| Cell Line | Assay Type | Concentration (µM) | Duration (hours) | Percentage of Cells in G2/M Phase | Reference |

| A549 (NSCLC) | Cell Cycle Analysis | 1.5 | 48 | Data not specified, but significant increase reported. | [1] |

| A549 (NSCLC) | Cell Cycle Analysis | 3 | 48 | Data not specified, but significant increase reported. | [1] |

| A549 (NSCLC) | Cell Cycle Analysis | 6 | 48 | Data not specified, but significant increase reported. | [1] |

| A549/DDP (Cisplatin-resistant NSCLC) | Cell Cycle Analysis | 1.5 | 48 | Data not specified, but significant increase reported. | [1] |

| A549/DDP (Cisplatin-resistant NSCLC) | Cell Cycle Analysis | 3 | 48 | Data not specified, but significant increase reported. | [1] |

| A549/DDP (Cisplatin-resistant NSCLC) | Cell Cycle Analysis | 6 | 48 | Data not specified, but significant increase reported. | [1] |

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., A549, H1299) at an appropriate density and treat with varying concentrations of this compound (e.g., 0, 1.5, 3, 6 µM) for the desired duration (e.g., 48 hours).

-

Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA, and collect all cells by centrifugation at 300 x g for 5 minutes.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold PBS and, while gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI signal. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Cancer cells (e.g., H1299)

-

Immunocompromised mice (e.g., nude mice)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) or a vehicle control to the respective groups via the desired route (e.g., intra-tumoral injection).

-

Tumor Monitoring: Measure tumor volume with calipers at regular intervals throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki67) and apoptosis markers (e.g., cleaved caspase-3).

Visualizations: Signaling Pathways and Workflows

PLK1 Signaling Pathway in Mitotic Entry

References

PLK1 Inhibition as a Pro-Apoptotic Strategy in Cancer Therapeutics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polo-like kinase 1 (PLK1), a serine/threonine kinase, is a critical regulator of mitotic progression.[1] Its overexpression is a hallmark of numerous malignancies and often correlates with poor prognosis, making it an attractive target for anticancer drug development.[2][3] This technical guide explores the induction of apoptosis through the inhibition of PLK1, focusing on the molecular mechanisms, experimental validation, and signaling pathways involved. While this document addresses the general principles of PLK1 inhibition, it is important to note that a specific inhibitor designated "PLK1-IN-10" was not prominently identified in the reviewed literature. The data and methodologies presented herein are compiled from studies of various well-characterized PLK1 inhibitors such as BI6727, BI2536, and TAK-960.

Introduction to PLK1 and Its Role in Cancer

PLK1 is a master regulator of the cell cycle, with pivotal functions in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5] Its expression and activity are tightly regulated, peaking during the G2/M phase of the cell cycle.[5] In cancer cells, the overexpression of PLK1 contributes to uncontrolled proliferation and genomic instability.[2][6] Consequently, inhibiting PLK1 has emerged as a promising therapeutic strategy to selectively target cancer cells and induce cell death.[7]

Mechanism of Apoptosis Induction by PLK1 Inhibition

Inhibition of PLK1 disrupts the normal progression of mitosis, leading to a state known as "mitotic catastrophe," which often culminates in apoptosis.[7] This process is multifaceted and can be initiated through several interconnected pathways.

Mitotic Arrest and Spindle Assembly Checkpoint Activation

PLK1 inhibitors typically induce a G2/M phase cell cycle arrest.[8][9] By blocking PLK1 activity, these compounds prevent the proper formation of the bipolar spindle, leading to the activation of the spindle assembly checkpoint (SAC).[8] Prolonged mitotic arrest due to an unsatisfied SAC is a potent trigger for apoptosis.[8]

The Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism through which PLK1 inhibitors exert their cytotoxic effects. This pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

-

Regulation of Bcl-2 Family Proteins: Inhibition of PLK1 has been shown to modulate the expression of Bcl-2 family proteins. Specifically, it can lead to the downregulation of the anti-apoptotic protein Mcl-1 and a decrease in the Bcl-2/Bax ratio.[10][11] This shift in the balance between pro- and anti-apoptotic proteins promotes mitochondrial outer membrane permeabilization.

-

Mitochondrial Dysfunction and Cytochrome c Release: The altered Bcl-2/Bax ratio leads to mitochondrial dysfunction and the release of cytochrome c from the mitochondria into the cytoplasm.[10][11]

-

Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[12] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[10][11]

-

PARP Cleavage: Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[8][13]

Involvement of the p53 Pathway

The tumor suppressor p53 can also play a role in apoptosis induced by PLK1 depletion.[6][9] DNA damage incurred as a result of mitotic errors can lead to the stabilization and activation of p53.[9] Activated p53 can then transcriptionally upregulate pro-apoptotic genes, including Bax, further committing the cell to apoptosis.[9]

Quantitative Data on PLK1 Inhibition and Apoptosis

The efficacy of PLK1 inhibitors in inducing apoptosis is typically quantified through various in vitro assays. The following tables summarize representative data from studies on different PLK1 inhibitors.

| Inhibitor | Cell Line(s) | IC50 (nM) for Growth Inhibition | Reference |

| TAK-960 | Sarcoma Cell Lines | Low nanomolar range | [11] |

| BI-6727 | Various | 0.87 (for PLK1) | [1] |

| GSK461364A | A549 | Induces G2/M arrest at >20 nM | [14] |

| NMS-P937 | ALL cell lines | Effective in sensitive lines | [13] |

| BI2536 | CCA cell lines | Induces G2/M arrest at 10 nM | [8] |

| Assay | PLK1 Inhibitor | Cell Line(s) | Key Findings | Reference |

| Flow Cytometry (Annexin V/PI) | BI6727, BI2536 | CCA cell lines | Increased number of total apoptotic cells. | [8] |

| Western Blot | BI6727 | HCT116, DLD-1 | Increased cleaved PARP and cleaved caspase-3; decreased Bcl-2/Bax ratio. | [10] |

| Western Blot | TAK-960 | CHP100 | Increased cleaved PARP and cleaved caspase-3; downregulation of Mcl-1. | [11] |

| Mitochondrial Fractionation | TAK-960 | CHP100 | Release of cytochrome c into the cytosol. | [11] |

| Flow Cytometry (Sub-G1) | PLK1 siRNA | HeLa | Dramatic increase in cells with sub-G1 DNA content. | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PLK1 inhibitor for the desired time period (e.g., 48 or 72 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

-

Seed cells in a 6-well plate and treat with the PLK1 inhibitor for the specified duration.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, cleaved PARP, cleaved caspase-3, Bcl-2, Bax, Mcl-1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Signaling Pathway of PLK1 Inhibition-Induced Apoptosis

Caption: Signaling cascade of apoptosis induction by PLK1 inhibition.

Experimental Workflow for Assessing Apoptosis

Caption: Workflow for evaluating PLK1 inhibitor-induced apoptosis.

Conclusion

The inhibition of PLK1 represents a robust strategy for inducing apoptosis in cancer cells. The mechanism is primarily driven by mitotic arrest and the subsequent activation of the intrinsic apoptotic pathway, characterized by the modulation of Bcl-2 family proteins, mitochondrial dysfunction, and caspase activation. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical evaluation of novel PLK1 inhibitors. Further research into the nuances of PLK1 signaling and the development of highly selective inhibitors will continue to advance this promising area of cancer therapy.

References

- 1. Plk1-Targeted Small Molecule Inhibitors: Molecular Basis for Their Potency and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Genetic enhancers of partial PLK1 inhibition reveal hypersensitivity to kinetochore perturbations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. pnas.org [pnas.org]

- 10. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of polo like kinase 1 in sarcomas induces apoptosis that is dependent on Mcl-1 suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 13. Inhibiting Polo-like kinase 1 causes growth reduction and apoptosis in pediatric acute lymphoblastic leukemia cells | Haematologica [haematologica.org]

- 14. aacrjournals.org [aacrjournals.org]

In-depth Technical Guide: PLK1-IN-10 in Specific Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Polo-like kinase 1 (PLK1) inhibitor, PLK1-IN-10 (also identified as Compound 4Bb). It details its mechanism of action, its efficacy in various cancer cell lines, and the experimental protocols utilized for its characterization. This document is intended to serve as a valuable resource for researchers in oncology and drug development.

Introduction to PLK1 and the Inhibitor this compound

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis. Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1] This has made PLK1 an attractive target for anticancer drug development.

This compound is an orally active inhibitor that specifically targets the Polo-Box Domain (PBD) of PLK1.[2][3] This domain is crucial for PLK1's subcellular localization and its interaction with various substrates. By targeting the PBD, this compound offers a distinct mechanism of action compared to ATP-competitive inhibitors that target the kinase domain.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism:

-

Inhibition of PLK1-PRC1 Interaction: It blocks the interaction between PLK1 and the protein regulator of cytokinesis 1 (PRC1). This disruption is critical as PRC1 is essential for the proper assembly of the mitotic spindle and cytokinesis.[2][4]

-

Reduction of CDK1-Cyclin B1 Complex Expression: Treatment with this compound leads to a decrease in the protein expression of the CDK1-Cyclin B1 complex, a key driver of mitotic entry.[2]

-

Induction of Oxidative Stress: this compound reacts with glutathione (B108866) (GSH), a major intracellular antioxidant. This reaction depletes GSH levels, leading to an increase in cellular oxidative stress and ultimately contributing to cell death.[2]

This combined effect of mitotic disruption and induction of oxidative stress makes this compound a potent inhibitor of cancer cell proliferation.

Data Presentation: Efficacy in Cancer Cell Lines

The inhibitory activity of this compound has been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 10.56[3] |

| A549/CDDP | Cisplatin-Resistant Lung Carcinoma | 2.65[3] |

| NCI-H460 | Lung Cancer | 2.31[3] |

| NCI-H1975 | Non-Small Cell Lung Cancer | 7.83[3] |

| MCF7 | Breast Cancer | 6.54[3] |

| MGC-803 | Gastric Cancer | 3.2[3] |

| SK-OV-3 | Ovarian Cancer | 2.84[3] |

| T-24 | Bladder Cancer | 2.9[3] |

Note: The IC50 values were determined after a 48-hour incubation period.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay

The anti-proliferative activity of this compound is determined using a crystal violet staining-based analysis.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0-10 µM) and incubated for 48 hours.

-

Staining: The medium is removed, and the cells are washed with PBS. Cells are then fixed with 4% paraformaldehyde and stained with 0.1% crystal violet solution.

-

Quantification: The crystal violet is solubilized with 10% acetic acid, and the absorbance is measured at a wavelength of 595 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[3]

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Cells are treated with the desired concentrations of this compound (e.g., 0-6 µM) for 48 hours.[3]

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with cold PBS, and fixed in 70% ice-cold ethanol (B145695) overnight at -20°C.[4]

-

Staining: Fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.[4]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.[4]

Western Blot Analysis

Western blotting is employed to investigate the effect of this compound on the expression of key proteins.

-

Cell Lysis: After treatment with this compound for the indicated time, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PLK1, CDK1, Cyclin B1, p-PRC1). After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

General Experimental Workflow

Caption: A typical workflow for evaluating this compound.

References

In-depth Technical Guide on Polo-like Kinase 1 (PLK1) Inhibition

To the Researchers, Scientists, and Drug Development Professionals,

This guide provides a comprehensive overview of the structural and functional basis of inhibiting Polo-like kinase 1 (PLK1), a critical regulator of the cell cycle and a prominent target in oncology research.

Important Note on "PLK1-IN-10": Initial searches for a specific inhibitor named "this compound" did not yield publicly available information. This designation may be an internal code, a novel compound not yet in the public domain, or a misnomer. Therefore, this guide will focus on the well-characterized, ATP-competitive PLK1 inhibitor, Volasertib (BI 6727) , for which extensive structural, quantitative, and experimental data exists. The principles and methodologies described herein are broadly applicable to the study of other PLK1 inhibitors.

Introduction to PLK1

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1][2] Structurally, PLK1 consists of an N-terminal kinase domain (KD) and a C-terminal polo-box domain (PBD) which is responsible for substrate recognition and subcellular localization.[1][3] Due to its overexpression in a wide range of human cancers and its correlation with poor prognosis, PLK1 has emerged as a significant target for anticancer drug development.[4][5]

The Structural Basis of PLK1 Inhibition by Volasertib

Volasertib is a potent and selective inhibitor of PLK1 that binds to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation of PLK1 substrates, leading to mitotic arrest and subsequent apoptosis in cancer cells.

The crystal structure of PLK1 in complex with Volasertib reveals key interactions that contribute to its high affinity and selectivity. The inhibitor occupies the hydrophobic pocket of the ATP-binding site, forming hydrogen bonds with the hinge region of the kinase domain. Specific residues within the PLK1 kinase domain are crucial for this interaction, and understanding this structural basis is fundamental for the design of new and improved PLK1 inhibitors.

Quantitative Data on PLK1 Inhibition

The inhibitory activity of compounds against PLK1 is typically quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |

| Volasertib (BI 6727) | Kinase Assay | PLK1 | 0.87 | [6] |

| Volasertib (BI 6727) | Kinase Assay | PLK2 | 5 | [6] |

| Volasertib (BI 6727) | Kinase Assay | PLK3 | 56 | [6] |

Experimental Protocols

PLK1 Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate by PLK1.

Materials:

-

Recombinant human PLK1 enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate (e.g., dephosphorylated casein)

-

[γ-³²P]ATP

-

Test inhibitor (e.g., Volasertib)

-

Phosphocellulose paper

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing kinase buffer, recombinant PLK1, and the substrate.

-

Add the test inhibitor at various concentrations.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

X-ray Crystallography of PLK1-Inhibitor Complex

Determining the three-dimensional structure of PLK1 in complex with an inhibitor provides invaluable insights into the mechanism of inhibition.

Protocol Outline:

-

Protein Expression and Purification: Express and purify recombinant PLK1 kinase domain.

-

Complex Formation: Incubate the purified PLK1 with a molar excess of the inhibitor.

-

Crystallization: Screen for crystallization conditions using various techniques (e.g., vapor diffusion).

-

Data Collection: Collect X-ray diffraction data from a suitable crystal at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data, solve the phase problem (e.g., by molecular replacement using a known PLK1 structure), and refine the atomic model of the PLK1-inhibitor complex.

Visualizations of Key Pathways and Processes

PLK1 Signaling Pathway in Mitosis

The following diagram illustrates the central role of PLK1 in regulating mitotic progression.

Caption: Simplified PLK1 activation and signaling pathway leading to mitotic entry.

Experimental Workflow for PLK1 Inhibitor Screening

This diagram outlines a typical workflow for identifying and characterizing novel PLK1 inhibitors.

Caption: High-level workflow for the discovery and validation of PLK1 inhibitors.

This guide provides a foundational understanding of the structural basis of PLK1 inhibition, supported by quantitative data and detailed experimental protocols. The provided visualizations aim to clarify complex biological pathways and experimental procedures for researchers in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Present and Future Perspective on PLK1 Inhibition in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis for variations in Polo Like Kinase 1 conformation and intracellular stability induced by ATP competitive and novel non-competitive abbapolin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plk1-Targeted Small Molecule Inhibitors: Molecular Basis for Their Potency and Specificity - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Effects of PLK1-IN-10 Treatment: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the downstream effects of PLK1-IN-10, a novel, orally active inhibitor of Polo-like kinase 1 (PLK1). This document details its unique mechanism of action, summarizes key quantitative data on its efficacy, and provides detailed experimental protocols for investigating its cellular and biochemical effects.

Introduction to this compound

This compound, also known as Compound 4Bb, is a small molecule inhibitor that targets the Polo-Box Domain (PBD) of PLK1.[1] This distinguishes it from many other PLK1 inhibitors that target the ATP-binding kinase domain. By binding to the PBD, this compound disrupts the protein-protein interactions essential for PLK1's function in mitosis, particularly its interaction with the Protein Regulator of Cytokinesis 1 (PRC1).[1]

A novel aspect of this compound's mechanism is its ability to induce cellular oxidative stress. The compound reacts with and depletes cellular glutathione (B108866) (GSH), a key antioxidant, leading to a dual mechanism of action that combines mitotic disruption with the induction of oxidative damage.[1][2] This dual-action profile suggests potential efficacy in overcoming drug resistance.[1]

Mechanism of Action

The downstream effects of this compound stem from its dual mechanism of action:

-

Inhibition of PLK1 Function: By binding to the PBD, this compound prevents the proper localization and function of PLK1 during mitosis. This disruption of the PLK1-PRC1 interaction leads to defects in cytokinesis and ultimately results in mitotic catastrophe, a form of cell death that occurs during mitosis.[1]

-

Induction of Oxidative Stress: this compound undergoes a nucleophilic substitution reaction with the thiol group of glutathione (GSH).[1] This depletes the intracellular pool of this critical antioxidant, leading to an increase in reactive oxygen species (ROS) and cellular oxidative stress, which can trigger apoptosis.[2]

This combined assault on two critical cellular processes, cell division and redox homeostasis, makes this compound a promising candidate for cancer therapy, particularly in the context of drug-resistant tumors.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and binding affinity of this compound (Compound 4Bb).

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (KD) | 0.29 µM | Purified PLK1 PBD | [1] |

Table 1: Binding Affinity of this compound for the PLK1 Polo-Box Domain.

| Cell Line | IC50 (µM) | Cancer Type |

| A549 | 0.85 ± 0.07 | Lung Carcinoma |

| A549/Taxol | 1.12 ± 0.09 | Paclitaxel-Resistant Lung Carcinoma |

| H460 | 0.98 ± 0.08 | Large Cell Lung Cancer |

| H1299 | 1.25 ± 0.11 | Non-Small Cell Lung Carcinoma |

| HCT116 | 1.53 ± 0.13 | Colorectal Carcinoma |

| HeLa | 1.87 ± 0.15 | Cervical Cancer |

| MCF-7 | 2.14 ± 0.18 | Breast Cancer |

Table 2: In vitro cytotoxicity (IC50) of this compound (Compound 4Bb) in various human cancer cell lines after 72 hours of treatment.

Downstream Signaling Pathways and Cellular Effects

Treatment with this compound initiates a cascade of downstream events, ultimately leading to cancer cell death.

Disruption of the PLK1-PRC1 Interaction and Mitotic Catastrophe

This compound's primary mode of action is the inhibition of the PLK1 PBD, which is crucial for its interaction with docking proteins containing a phosphoserine/threonine motif. A key interactor during late mitosis is PRC1. The disruption of the PLK1-PRC1 interaction by this compound leads to defects in the formation of the central spindle and abscission, the final stage of cell division. This failure to properly complete mitosis triggers mitotic catastrophe.

Induction of Oxidative Stress and Apoptosis

The second arm of this compound's action involves the depletion of cellular glutathione, a critical component of the cell's antioxidant defense system. This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and subsequent activation of apoptotic pathways.

Effects on Cell Cycle and Key Regulatory Proteins

As a consequence of PLK1 inhibition, cells treated with this compound exhibit a significant G2/M phase arrest. This is accompanied by a decrease in the expression of the CDK1-Cyclin B1 complex, a key driver of mitotic entry.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the downstream effects of this compound.

PLK1 Polo-Box Domain Binding Assay (Fluorescence Polarization)

This assay measures the binding affinity of this compound to the PLK1 PBD.

-

Materials:

-

Recombinant human PLK1 PBD (residues 367-603).

-

Fluorescently labeled phosphopeptide probe (e.g., FITC-labeled PLHSpT).

-

This compound (Compound 4Bb) at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

384-well, low-volume, black plates.

-

Fluorescence polarization plate reader.

-

-

Protocol:

-

Prepare a solution of the fluorescently labeled phosphopeptide probe in assay buffer at a final concentration of 10 nM.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the fluorescent probe to each well.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Add recombinant PLK1 PBD to a final concentration of 50 nM to all wells except for the "no protein" control.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

Calculate the dissociation constant (KD) by fitting the data to a one-site binding model.

-

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest (e.g., A549, HCT116).

-

Complete cell culture medium.

-

This compound (Compound 4Bb) at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

-

Microplate reader.

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability versus the log concentration of the compound.

-

Intracellular Glutathione (GSH) Measurement

This assay quantifies the depletion of cellular GSH following treatment with this compound.

-

Materials:

-

Cancer cell lines.

-

This compound (Compound 4Bb).

-

GSH-Glo™ Glutathione Assay kit (Promega) or similar.

-

Luminometer.

-

-

Protocol:

-

Seed cells in a 96-well white-walled plate and treat with this compound or vehicle control for the desired time.

-

Follow the manufacturer's instructions for the GSH-Glo™ assay. This typically involves lysing the cells and adding a luciferin (B1168401) derivative that produces light in the presence of GSH.

-

Measure the luminescence using a luminometer.

-

Normalize the luminescence signal to the cell number or protein concentration to determine the relative GSH levels.

-

Cell Cycle Analysis (Flow Cytometry)

This protocol analyzes the effect of this compound on cell cycle distribution.

-

Materials:

-

Cancer cell lines.

-

This compound (Compound 4Bb).

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

-

-

Protocol:

-

Treat cells with this compound or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Western Blotting for Key Signaling Proteins

This technique is used to assess the protein levels of key cell cycle and apoptosis regulators.

-

Materials:

-

Cancer cell lines.

-

This compound (Compound 4Bb).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies against CDK1, Cyclin B1, PARP, Caspase-3, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

Western blotting equipment.

-

-

Protocol:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

In Vivo Efficacy

Studies have shown that both subcutaneous and oral administration of this compound (Compound 4Bb) can effectively inhibit the growth of drug-resistant tumors in vivo.[1] In a mouse xenograft model of drug-resistant lung cancer, treatment with Compound 4Bb doubled the survival time of the tumor-bearing mice without observable side effects in normal tissues.[1]

References

PLK1-IN-10: A Potent and Selective Tool for Probing Cell Cycle Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that serves as a master regulator of mitotic progression.[1] Its multifaceted roles in orchestrating key events such as mitotic entry, centrosome maturation, spindle assembly, and cytokinesis have positioned it as a significant target in oncology research and drug development.[2][3] Dysregulation and overexpression of PLK1 are frequently observed in a wide array of human cancers, often correlating with increased tumor aggressiveness and poor patient prognosis.[2] Consequently, the development of small molecule inhibitors targeting PLK1 has become a promising therapeutic strategy.

This technical guide focuses on PLK1-IN-10 (also referred to as PLK1-IN-12), a highly selective and orally active inhibitor of PLK1. We will provide a comprehensive overview of its mechanism of action, quantitative data on its biochemical and cellular activity, detailed experimental protocols for its characterization, and visualizations of its place within the PLK1 signaling pathway and the broader experimental workflow for inhibitor analysis. This document is intended to serve as a valuable resource for researchers utilizing this compound as a chemical probe to dissect the intricate mechanisms of cell cycle control and for those involved in the discovery and development of novel anticancer therapeutics.

Data Presentation

The following tables summarize the quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | IC50 (nM) |

| PLK1 | 20 |

| PLK2 | >10000 |

| PLK3 | 3953 |

Data sourced from publicly available information on PLK1-IN-12.

Table 2: Preliminary Safety Profile of this compound

| Assay | Result | Interpretation |

| hERG Potassium Channel Inhibition | IC50: 44.2 µM | Minimal cardiotoxicity risk. |

| CYP450 Inhibition (10 µM) | No significant inhibition of CYP1A2, CYP3A4, CYP2D6, CYP2B6, CYP2C8. Weak inhibition of CYP2C9 and CYP2C19. | Low potential for drug-drug interactions. |

| Cytotoxicity (HEK293T cells, 24h) | 68% inhibition at 30 µM | Low cytotoxicity against non-cancerous cells. |

Data sourced from publicly available information on PLK1-IN-12.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.

PLK1 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to determine the in vitro potency of this compound.

Materials:

-

Recombinant human PLK1 enzyme

-

PLK1 Kinase Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)

-

Casein (substrate)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in 5% DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µl of the compound dilution.

-

Enzyme and Substrate Addition: Add 2 µl of a mixture containing 25 ng of PLK1 enzyme and 0.5 µg of casein in PLK1 Kinase Buffer.

-

Initiate Reaction: Add 2 µl of 50 µM ATP in PLK1 Kinase Buffer to start the reaction. The final reaction volume is 5 µl.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubation: Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubation: Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Add 100 µl of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) staining to analyze the DNA content of cells and determine the effects of this compound on cell cycle distribution.[4]

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence of PI.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of PLK1 and Phospho-PLK1

This protocol is for the detection of total PLK1 and its activated form (phosphorylated at Threonine 210) in cells treated with this compound.[5]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-PLK1 and anti-phospho-PLK1 (Thr210)

-

HRP-conjugated secondary antibody

-

Protein electrophoresis and transfer equipment

-

ECL substrate and imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-PLK1 or anti-phospho-PLK1) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Analysis: Perform densitometric analysis to quantify the protein bands.

Mandatory Visualization

PLK1 Signaling Pathway in Mitosis

Caption: PLK1 signaling pathway in mitotic regulation.

Experimental Workflow for Characterizing this compound

Caption: Workflow for novel PLK1 inhibitor characterization.

Logical Relationship of this compound's Mechanism of Action

Caption: Mechanism of action for this compound.

References

A Technical Guide to the Novelty and Analysis of Polo-Box Domain (PBD) Inhibitors of PLK1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that is a master regulator of mitosis, orchestrating critical events such as centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its overexpression is a hallmark of numerous human cancers and is often associated with poor prognosis, making PLK1 a compelling target for anticancer therapy.[1][3][4] PLK1 contains a C-terminal Polo-Box Domain (PBD) that is essential for its subcellular localization and interaction with phosphorylated substrates.[1][5] Targeting the PBD represents an alternative and potentially more specific therapeutic strategy compared to inhibiting the highly conserved ATP-binding kinase domain.[6][7][8] PBD inhibitors function by disrupting PLK1's ability to bind to its targets, leading to mitotic arrest and apoptosis in cancer cells.[1] This guide explores the core concepts, experimental validation, and therapeutic potential of novel PLK1 PBD inhibitors, using established compounds as exemplars for data and methodology. While the specific compound "PLK1-IN-10" does not appear in currently available literature, the principles, protocols, and data structures outlined herein provide a comprehensive framework for the evaluation of any new chemical entity targeting the PLK1 PBD.

The PLK1 Polo-Box Domain (PBD) as a Therapeutic Target

The PLK1 protein has two major functional domains: an N-terminal kinase domain and a C-terminal non-catalytic PBD.[5] The PBD is crucial for mediating protein-protein interactions by recognizing specific phosphoserine/threonine-containing motifs on binding partners.[6] This interaction is essential for localizing PLK1 to key subcellular structures during mitosis, such as centrosomes and kinetochores.[1][4]

Inhibiting the PBD offers a distinct advantage over traditional kinase inhibitors:

-

Specificity: The PBD's binding pocket is unique, offering the potential for higher selectivity against PLK1 compared to other kinases, which share highly similar ATP-binding sites.[4][6] This could lead to a better toxicity profile.[8]

-

Targeted Mechanism: PBD inhibitors do not abolish all catalytic activity but rather prevent a subset of PBD-dependent functions. This can be sufficient to induce cell death in cancer cells, which are often "addicted" to high PLK1 activity, while potentially being less harmful to normal cells.[4][8]

Quantitative Analysis of PBD Inhibitors

The efficacy of a PBD inhibitor is determined through a series of quantitative assays. The data are typically presented in a structured format to allow for clear comparison between compounds. Below are examples of how such data for a hypothetical novel inhibitor like "this compound" would be presented, based on data for known inhibitors like Poloxin.[7]

Table 1: In Vitro PBD Binding Affinity and Selectivity

| Compound | Target | Assay Type | Kd (μM) | IC50 (μM) | Selectivity vs. PLK2/3 PBD |

|---|---|---|---|---|---|

| This compound | PLK1-PBD | MST | Data | - | Data |

| Poloxin | PLK1-PBD | - | - | 4.8[7] | Several-fold[7] |

| Hit-5 (Example) | PLK1-PBD | MST | 26 ± 5[6] | - | > 15-fold[6] |

| Hit-5 (Example) | PLK2-PBD | MST | > 400[6] | - | - |

| Hit-5 (Example) | PLK3-PBD | MST | > 400[6] | - | - |

Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration; MST: Microscale Thermophoresis.

Table 2: Cellular Activity of PBD Inhibitors